molecular formula C17H23N7O4 B2822968 N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 673452-34-1

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2822968
CAS No.: 673452-34-1
M. Wt: 389.416
InChI Key: ZWXCODBHEAEFPV-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with a nitro group and various functional groups including a methoxyphenyl and a morpholin-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving a suitable diketone and a guanidine derivative.

    Substitution Reactions: The methoxyphenyl and morpholin-4-yl ethyl groups are introduced via nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the nitro group can participate in redox reactions, while the morpholin-4-yl ethyl group may enhance binding affinity to certain proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-methoxyphenyl)-N2-[2-(piperidin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a morpholine ring in the same molecule is relatively rare and can lead to unique reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a nitro group and various functional groups, including a methoxyphenyl and a morpholin-4-yl ethyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is 4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine. Its molecular formula is C17H23N7O4C_{17}H_{23}N_{7}O_{4}, with a molecular weight of approximately 373.49 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions involving suitable diketones and guanidine derivatives.
  • Substitution Reactions : The introduction of the methoxyphenyl and morpholin-4-yl ethyl groups occurs via nucleophilic substitution reactions, often requiring protective groups for selective substitution.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the morpholin-4-yl ethyl group may enhance binding affinity to certain proteins. This compound may inhibit enzyme activity or modulate receptor function, contributing to its observed pharmacological effects.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Initial studies suggest that it could inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, particularly those within the ESKAPE pathogen group.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with specific receptors or enzymes involved in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

These findings suggest that the compound's structure contributes to its ability to disrupt cellular processes in malignant cells.

Antimicrobial Activity

The compound has also been tested against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

These results indicate that this compound has promising antibacterial properties.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-27-13-4-2-12(3-5-13)20-16-14(24(25)26)15(18)21-17(22-16)19-6-7-23-8-10-28-11-9-23/h2-5H,6-11H2,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCODBHEAEFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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